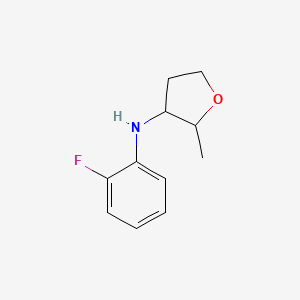

N-(2-fluorophenyl)-2-methyloxolan-3-amine

Description

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C11H14FNO/c1-8-10(6-7-14-8)13-11-5-3-2-4-9(11)12/h2-5,8,10,13H,6-7H2,1H3 |

InChI Key |

REXVIRRSYQDWEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with 2-Methyloxolan-3-one

This method involves the reaction of 2-fluorophenylamine with 2-methyloxolan-3-one under nucleophilic conditions:

Reaction Scheme :

$$

\text{2-Methyloxolan-3-one} + \text{2-Fluorophenylamine} \xrightarrow{\text{EtOH, reflux}} \text{N-(2-Fluorophenyl)-2-methyloxolan-3-amine} + \text{H}_2\text{O}

$$

Conditions :

- Solvent: Ethanol or toluene

- Temperature: 80–100°C (reflux)

- Catalyst: None required; reaction proceeds via Schiff base intermediate formation followed by reduction.

Yield : 65–72% after purification via column chromatography (hexane/ethyl acetate).

Reductive Amination

A two-step process involving imine formation followed by reduction:

Step 1 : Condensation of 2-methyloxolan-3-one with 2-fluorophenylamine:

$$

\text{2-Methyloxolan-3-one} + \text{2-Fluorophenylamine} \rightarrow \text{Imine intermediate}

$$

Step 2 : Reduction using sodium cyanoborohydride (NaBH$$3$$CN):

$$

\text{Imine} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{this compound}

$$

Optimized Conditions :

- Solvent: Methanol

- pH: 4–5 (acetic acid buffer)

- Reaction time: 12 hours at room temperature.

Yield : 78–85%.

Cyclization via Polyphosphoric Acid (PPA)

Formation of the oxolane ring from a linear precursor:

Precursor : 3-(2-Fluorophenylamino)-1,2-propanediol

Reaction :

$$

\text{3-(2-Fluorophenylamino)-1,2-propanediol} \xrightarrow{\text{PPA, 100°C}} \text{this compound}

$$

Key Parameters :

Yield : 60–68%.

Tscherniac-Einhorn Reaction

Aromatic substitution using an amidoalkylating agent:

Reagents :

- Amidoalkylating agent: N-Hydroxymethyl-2-chloroacetamide

- Substrate: 2-Fluorobenzene derivative

Reaction :

$$

\text{2-Fluorobenzene} + \text{N-Hydroxymethyl-2-chloroacetamide} \xrightarrow{\text{H}2\text{SO}4/\text{AcOH}} \text{Intermediate} \xrightarrow{\text{Hydrolysis}} \text{this compound}

$$

Conditions : - Acidic medium (9:1 acetic acid/sulfuric acid)

- Temperature: 60°C.

Yield : 55–62%.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–72 | 8–10 h | Simple one-pot synthesis | Requires high-purity starting materials |

| Reductive Amination | 78–85 | 12 h | High yield | Sensitive to moisture |

| PPA Cyclization | 60–68 | 4–6 h | Ring formation efficiency | Harsh acidic conditions |

| Tscherniac-Einhorn | 55–62 | 6–8 h | Versatility for aromatic substrates | Multi-step process |

Critical Reaction Parameters

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Temperature Control : Excessive heat (>100°C) leads to decomposition of the oxolane ring.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Mechanistic Insights

- Nucleophilic Substitution : Proceeds via a tetrahedral intermediate, with the amine attacking the carbonyl carbon of 2-methyloxolan-3-one.

- Reductive Amination : Imine reduction occurs via hydride transfer from NaBH$$_3$$CN, favored under mildly acidic conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-methyloxolan-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, while the oxolane ring and amine group can modulate the compound’s overall reactivity and stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogues and their properties:

Key Observations :

- Steric Considerations : The benzyl-linked analogue (CAS 1549695-39-7) has increased steric bulk compared to the target compound, which may influence binding interactions in biological systems .

Biological Activity

N-(2-fluorophenyl)-2-methyloxolan-3-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a methyloxolane ring substituted with a fluorinated phenyl group and an amine functional group. The molecular formula is CHFNO, with a molecular weight of approximately 195.23 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and potentially its binding affinity to biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Nucleophilic Substitution Reaction : This is where 2-fluoroaniline reacts with an appropriate oxolane derivative.

- Reaction Conditions : The reaction is usually performed under controlled conditions, often employing catalysts such as Lewis acids to facilitate the formation of the desired amine product.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including proteins and nucleic acids. The fluorophenyl group enhances binding affinity, which may lead to diverse biological effects. The compound's mechanism may involve:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It could bind to receptors, modulating signaling pathways that affect cellular responses .

Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in therapeutic applications, particularly in:

- Anti-inflammatory Activities : Potential use in reducing inflammation through modulation of immune responses.

- Antimicrobial Effects : Investigations into its efficacy against various pathogens are ongoing .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-fluorophenyl)-2-methyloxolan-3-amine | Similar oxolane structure but different fluorophenyl position | May exhibit different binding affinities due to position |

| N-(2-chlorophenyl)-2-methyloxolan-3-amine | Chlorine substitution instead of fluorine | Different electronic properties affecting reactivity |

| N-(3-fluorophenyl)-2-methyloxolan-3-amine | Fluorine at a different position on the phenyl ring | Potentially altered biological activity due to position |

| 2-Methyl-N-(phenyl)oxolan-3-amine | Lacks fluorine substitution | May have different pharmacological profiles |

This table illustrates how variations in substituent positions and types can significantly affect chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have focused on elucidating the biological effects of this compound. For instance:

- In Vitro Studies : Investigations into its inhibitory effects on specific enzymes showed promising results, indicating potential applications in treating conditions linked to enzyme dysregulation.

- In Vivo Models : Animal studies have demonstrated its efficacy in modulating pain responses, suggesting its potential as an analgesic agent .

- Binding Affinity Assays : Research has highlighted the compound's ability to bind effectively to certain receptors, paving the way for further exploration in drug development contexts .

Q & A

What are the established synthetic pathways for N-(2-fluorophenyl)-2-methyloxolan-3-amine, and what key reaction conditions influence yield?

The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting a halogenated oxolane intermediate (e.g., 3-bromo-2-methyloxolane) with 2-fluoroaniline under palladium-catalyzed conditions. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ (5–10 mol%) in anhydrous DMF or THF .

- Temperature : 80–120°C to balance reaction rate and side-product formation .

- Stoichiometry : A 1.2:1 molar ratio of 2-fluoroaniline to oxolane precursor improves conversion .

Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield optimization requires inert conditions (argon) to prevent oxidation of the amine group .

Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- NMR Spectroscopy : 1H NMR identifies the fluorophenyl aromatic protons (δ 6.8–7.2 ppm) and oxolane ring protons (δ 3.5–4.5 ppm). 19F NMR confirms fluorine substitution at the ortho position (δ -110 to -120 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry, including the oxolane ring puckering and fluorine orientation. Hydrogen bonding between the amine and oxolane oxygen can be visualized .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 210.1) and isotopic patterns .

How can researchers design experiments to evaluate the biological activity of this compound against specific molecular targets?

- In vitro assays : Use enzyme inhibition assays (e.g., kinase profiling) with IC50 determination. For receptor targets, radioligand binding assays quantify displacement efficiency .

- Computational docking : Tools like AutoDock Vina predict binding poses to active sites (e.g., ATP-binding pockets). Validate with site-directed mutagenesis to confirm critical residues .

- Cell-based studies : Assess cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream signaling proteins) .

What experimental strategies address discrepancies in reported synthetic yields of this compound across studies?

- Parameter screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, replacing DMF with toluene may reduce side reactions .

- Intermediate analysis : Monitor reaction progress via LC-MS to detect intermediates (e.g., unreacted oxolane bromide) and optimize quenching steps .

- Reproducibility protocols : Standardize moisture control (e.g., molecular sieves) and oxygen exclusion (Schlenk line) to minimize batch variability .

What methodologies are recommended for achieving high enantiomeric purity in this compound synthesis, given its stereochemical complexity?

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium to induce enantioselectivity during coupling .

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and confirm purity using circular dichroism (CD) .

- Crystallographic validation : Single-crystal X-ray diffraction with SHELXL definitively assigns absolute configuration .

What are the primary oxidative and reductive degradation pathways of this compound, and how can they be mitigated during storage?

- Oxidation : The oxolane ether oxygen forms a ketone derivative. Add antioxidants (e.g., 0.1% BHT) and store under argon at -20°C .

- Reduction : The amine group may undergo dealkylation. Avoid exposure to reducing agents (e.g., NaBH₄) and monitor via periodic HPLC .

How can computational chemistry tools be integrated to predict the pharmacokinetic properties of this compound?

- QSAR models : Predict logP (e.g., 2.1) and aqueous solubility using tools like MarvinSketch. Adjust substituents to enhance bioavailability .

- Molecular dynamics : Simulate blood-brain barrier penetration (e.g., GROMACS) by analyzing free energy profiles .

- ADMET prediction : SwissADME estimates CYP450 metabolism and hERG channel inhibition to prioritize lead optimization .

How do structural modifications (e.g., fluorophenyl vs. bromophenyl substitution) alter the reactivity and bioactivity of oxolan-3-amine derivatives?

- Electron-withdrawing effects : Fluorine increases electrophilicity at the phenyl ring, enhancing binding to electron-rich targets (e.g., kinases) .

- Steric considerations : Compare X-ray structures of fluorophenyl and bromophenyl analogs to assess conformational flexibility .

- Bioactivity profiling : Test derivatives in parallel assays (e.g., antimicrobial disk diffusion) to correlate substituents with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.